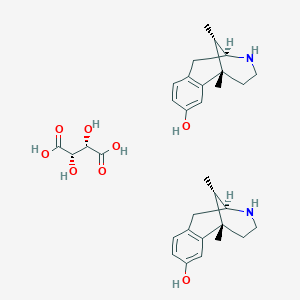

(+)-Normetazocine hemitartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Sigma-1 Receptor Agonists and Ion Channel Inhibition

Sigma-1 receptor agonists, such as (+)-SKF 10047 (N-allyl-normetazocine), have been extensively used to study the function of sigma-1 receptors. A study found that (+)-SKF 10047 inhibits NaV1.2 and NaV1.4 channels independently of sigma-1 receptor activation, suggesting a direct inhibition mechanism. This inhibition is significant for future sigma-1 receptor function studies, highlighting a need for attention to these interactions (Gao et al., 2012).

Structure-Activity Relationships in Opioid Receptors

Research into the structure-activity relationships of (−)-cis-N-Normetazocine-based derivatives has shown that different N-substituents influence the affinity and efficacy of respective ligands at MOR (mu opioid receptor), DOR (delta opioid receptor), and KOR (kappa opioid receptor). This has led to the synthesis of compounds with varied affinities and activities, contributing to a deeper understanding of opioid receptor pharmacology (Pasquinucci et al., 2018).

Neuroprotective Properties in Retinal Neurodegeneration

Sigma receptor 1 (sigmaR1) ligands, such as (+)-pentazocine, have shown neuroprotective properties in models of retinal neurodegeneration. Treatment with (+)-pentazocine in diabetic mice preserved retinal architecture and reduced evidence of oxidative stress, suggesting sigmaR1 ligands as promising therapeutic agents for neurodegenerative diseases of the retina (Smith et al., 2008).

Opioid Pharmacological Profile Alterations

The opioid pharmacological profile of cis-(−)-N-normetazocine derivatives is affected by the nature of their N-substituents. Studies have focused on synthesizing and evaluating novel derivatives to produce different pharmacological profiles at mu, delta, and kappa opioid receptors, contributing to the development of new opioid analgesics for pain treatment (Turnaturi et al., 2018).

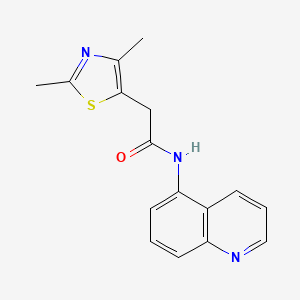

Isothiocyanate Derivatives as Sigma(1) Receptor Ligands

The design and synthesis of isothiocyanate derivatives of N-benzylnormetazocine, such as (+)-cis-N-(4-Isothiocyanatobenzyl)-N-normetazocine (BNIT), aim at irreversibly blocking sigma(1) binding sites. This approach provides insights into the modulation of sigma receptors, which could have implications for developing therapeutic agents targeting these receptors (Ronsisvalle et al., 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H19NO.C4H6O6/c2*1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,8-9,13,15-16H,5-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-,13+,14+;1-,2-/m110/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBBBRGVNWMHDP-HZGRMUKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Normetazocine hemitartrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2710026.png)

![11,13-Dimethyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2710031.png)

![2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2710032.png)

![6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline](/img/structure/B2710033.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2710047.png)